molecular formula C18H18O3D4 B602639 2-Hydroxyestrone-1,4,16,16-D4 CAS No. 81586-97-2

2-Hydroxyestrone-1,4,16,16-D4

Cat. No.: B602639
CAS No.: 81586-97-2
M. Wt: 290.40
InChI Key: SWINWPBPEKHUOD-PJZZMCTGSA-N
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Description

2-Hydroxyestrone-1,4,16,16-D4 is the labelled analogue of 2-Hydroxyestrone, which is a metabolite of Estradiol . It has a molecular formula of C18H22O3 .


Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The exact mass is 290.182001543 g/mol .


Chemical Reactions Analysis

This compound is a metabolite of Estradiol . In microsomal preparations of human mammary fibroadenoma and adenocarcinoma, formation of 4-hydroxyestradiol was four times higher than 2-hydroxyestradiol formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 290.4 g/mol, an XLogP3 of 2.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 .

Scientific Research Applications

  • Protective Role in Breast Cancer : 2-Hydroxyestrone has been suggested to be protective against breast cancer, while other metabolites like 16α-hydroxyestrone are considered potent carcinogens. Indole-3-carbinol, found in cruciferous vegetables, can modulate the concentration of 2-hydroxyestrone, thereby influencing cancer risk (Bradlow et al., 1999).

  • Formation of Stable Adducts : 16α-Hydroxyestrone can form stable adducts with nuclear components, which may be implicated in cell transformation. These adducts are thought to be involved in the process of carcinogenesis (Miyairi et al., 1991).

  • Measurement in Human Plasma : The development of a radioimmunoassay procedure for 2-hydroxyestrone has enabled the measurement of this labile material in body fluids, which is crucial for understanding its role in physiological and pathological processes (Yoshizawa & Fishman, 1971).

  • Breast Cancer Risk and Estrogen Metabolism : A study found that a higher ratio of 2-hydroxyestrone to 16α-hydroxyestrone is associated with a reduced risk of invasive breast cancer in premenopausal women (Muti et al., 2000).

  • Influence on Low Density Lipoprotein Oxidation : The main estradiol metabolites, including 2-hydroxyestrone, have been studied for their effects on the susceptibility of low-density lipoprotein to oxidation. 2-Hydroxyestrone showed a greater inhibitory effect than estradiol and vitamin E, indicating its role in lipid metabolism (Seeger et al., 1997).

  • Development of Immunodiagnostic Assays : High affinity monoclonal antibodies to 2-hydroxyesterone and 16α-hydroxyestrone have been developed for a rapid and simple enzyme immunoassay (EIA) for their quantitation in urine. This could be an important tool for research in estrogen-related diseases (Klug et al., 1994).

  • Gynaecological Carcinogenesis : Certain estradiol metabolites, like 2-hydroxyestrone, are being researched for their anticancerogenic effects, as well as the carcinogenic properties of other metabolites. This research is significant in understanding the role of these metabolites in gynecological cancers (Seeger & Mueck, 2010).

Mechanism of Action

Target of Action

2-Hydroxyestrone-d4, also known as Catecholestrone-d4, is a deuterium-labeled variant of 2-Hydroxyestrone . The primary targets of 2-Hydroxyestrone-d4 are estrogen receptors, which are found in various tissues throughout the body .

Mode of Action

2-Hydroxyestrone-d4, like its parent compound 2-Hydroxyestrone, is a specific receptor-mediated antiestrogenic agent . It interacts with estrogen receptors, leading to changes in the transcription of estrogen-responsive genes . This interaction can result in various physiological effects, depending on the specific tissues and cells involved .

Biochemical Pathways

2-Hydroxyestrone-d4 is involved in the 2-hydroxylation pathway, one of the primary routes through which the body metabolizes estrogens . This pathway is mediated by cytochrome P450 enzymes, mainly the CYP3A and CYP1A subfamilies . The 2-hydroxylation pathway is considered to produce ‘good’ estrogen metabolites due to their weaker estrogenic activity compared to other metabolites .

Pharmacokinetics

The pharmacokinetics of 2-Hydroxyestrone-d4 is likely similar to that of 2-Hydroxyestrone. It is formed irreversibly from estrone in the liver and to a lesser extent in other tissues via 2-hydroxylation . Deuteration of the compound has the potential to affect its pharmacokinetic and metabolic profiles .

Result of Action

The action of 2-Hydroxyestrone-d4 results in various molecular and cellular effects. It is known to have anticarcinogenic properties . It shows antiestrogenic effects on luteinizing hormone and prolactin levels . It also has weaker estrogenic activity, which is associated with a reduced risk of estrogen-related cancers, such as breast cancer .

Action Environment

The action, efficacy, and stability of 2-Hydroxyestrone-d4 can be influenced by various environmental factors. For instance, lifestyle and dietary factors can influence estrogen production, metabolism, and balance . Increasing the intake of cruciferous vegetables (like broccoli, cauliflower, and Brussels sprouts) that promote 2-hydroxylation, and maintaining a healthy body weight can help balance estrogen metabolism .

Biochemical Analysis

Biochemical Properties

2-Hydroxyestrone-d4 is formed irreversibly from estrone in the liver and to a lesser extent in other tissues via 2-hydroxylation mediated by cytochrome P450 enzymes, mainly the CYP3A and CYP1A subfamilies . It interacts with various enzymes and proteins, including cellular protein disulfide isomerase (PDI), and inhibits its catalytic activity .

Cellular Effects

2-Hydroxyestrone-d4 has been shown to protect cells against chemically-induced ferroptosis . It reduces the levels of erastin- and/or RSL3-induced accumulation of cellular NO, ROS, and lipid-ROS . It also has anticarcinogenic properties .

Molecular Mechanism

The molecular mechanism of 2-Hydroxyestrone-d4 involves binding to cellular protein disulfide isomerase (PDI), inhibiting its catalytic activity, and reducing PDI-catalyzed formation of iNOS dimer . This leads to the abrogation of cellular NO, ROS, and lipid-ROS accumulation .

Dosage Effects in Animal Models

It is known that the compound can exert protective effects against oxidative stress in various cell types .

Metabolic Pathways

2-Hydroxyestrone-d4 is involved in the metabolic pathway of estrone, undergoing 2-hydroxylation mediated by cytochrome P450 enzymes, mainly the CYP3A and CYP1A subfamilies .

Transport and Distribution

It is known that the compound can exert protective effects against oxidative stress in various cell types .

Subcellular Localization

It is known that the compound can exert protective effects against oxidative stress in various cell types .

Properties

IUPAC Name

(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1/i5D2,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWINWPBPEKHUOD-PJZZMCTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2CC[C@@H]3[C@@H](C2=C(C(=C1O)O)[2H])CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857766
Record name 2,3-Dihydroxy(1,4,16,16-~2~H_4_)estra-1(10),2,4-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81586-97-2
Record name 2,3-Dihydroxy(1,4,16,16-~2~H_4_)estra-1(10),2,4-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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